For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (E/Z)-Fluoxastrobin-d4 (Mixture)
This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to (E/Z)-Fluoxastrobin-d4 (Mixture). This deuterated internal standard is a critical tool for the precise quantification of the fungicide fluoxastrobin in various matrices.
Core Chemical Properties
(E/Z)-Fluoxastrobin-d4 is the isotopically labeled analog of fluoxastrobin, a broad-spectrum strobilurin fungicide.[1][2] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods without significantly altering the chemical and physical behavior of the molecule.[3]
Data Summary
The fundamental chemical and physical properties of (E/Z)-Fluoxastrobin-d4 (Mixture) are summarized below. Data for the non-labeled parent compound is included for context where specific data for the deuterated analog is not available.
| Property | Value | Source |
| Chemical Name | (E/Z)---INVALID-LINK--methanone O-Methyloxime | [4] |
| CAS Number | 1287192-28-2 | [3][4] |
| Molecular Formula | C₂₁H₁₂D₄ClFN₄O₅ | [4] |
| Molecular Weight | 462.85 g/mol | [3][4] |
| Isomeric Composition | Mixture of (E) and (Z) isomers. In the technical parent compound, the (E):(Z) ratio is at least 90:10.[5] | [3] |
| Appearance | White crystalline solid (based on parent compound) | [5][6] |
| Solubility (parent) | Practically insoluble in water (2.29 mg/L at 20 °C); Soluble in acetone, acetonitrile, and dichloromethane. | [5] |
| Storage Conditions | 2-8°C Refrigerator or Freezer | [4][7] |
| Purity (Typical) | ≥98% | [7] |
Role as an Internal Standard in Quantitative Analysis
The primary application of (E/Z)-Fluoxastrobin-d4 is as a high-fidelity internal standard for the quantitative analysis of fluoxastrobin isomers, particularly using isotope dilution mass spectrometry (IDMS).[3] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving maximum accuracy and precision.[3]
Key Advantages:
-
Physicochemical Similarity : As a deuterated analog, it shares nearly identical properties with the non-labeled analyte, including chromatographic retention time, extraction efficiency, and ionization response.[3]
-
Correction for Variability : It effectively compensates for variations during sample preparation and analysis, such as sample loss, injection volume differences, and instrument response fluctuations.[3]
-
Matrix Effect Mitigation : The standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement from the sample matrix. By using the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively canceled out.[3]
-
Improved Method Robustness : Its use contributes to achieving lower and more reliable limits of detection (LOD) and quantification (LOQ).[3] An analytical method for fluoxastrobin in water, for instance, targets an LOQ of 0.05 ng/g.[3][8]
Analytical Workflow
The following diagram illustrates the typical workflow for using (E/Z)-Fluoxastrobin-d4 in a quantitative analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Analysis in Water
The following is a generalized experimental protocol based on validated methods for the determination of fluoxastrobin residues in water using (E/Z)-Fluoxastrobin-d4 as an internal standard.[7][8]
3.1. Reagents and Materials
-
(E/Z)-Fluoxastrobin-d4 (Mixture) internal standard
-
Fluoxastrobin analytical standard
-
Methanol (Optima Grade)
-
Acetonitrile (Optima Grade)
-
Formic Acid (≥99%)
-
Deionized Water (Optima Grade)
-
Polypropylene centrifuge tubes (50 mL)
-
LC-MS/MS system with electrospray ionization (ESI)
3.2. Preparation of Standard Solutions
-
Primary Stock Solutions : Prepare individual primary stock solutions of the fluoxastrobin analytical standard and the (E/Z)-Fluoxastrobin-d4 internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 100 µg/mL. Store in a freezer.[8]
-
Secondary Mixed Standard Solutions : Prepare intermediate mixed solutions by diluting the primary stocks. These solutions are used for creating calibration curves and for fortifying samples.[8]
-
Calibration Standards : Create a series of calibration standards by diluting the secondary mixed standard solution. Each calibration standard should contain a constant concentration of the internal standard and varying concentrations of the native analyte, covering the expected concentration range of the samples.
3.3. Sample Preparation
-
Weigh 50 ± 0.05 g of the water sample into a 50 mL polypropylene centrifuge tube.[8]
-
For quality control (QC) samples, fortify them with the native fluoxastrobin standard solution to the desired concentration level (e.g., at the LOQ).
-
Add a precise volume of the (E/Z)-Fluoxastrobin-d4 internal standard solution to every sample, blank, and calibration standard.
-
Cap the tubes and mix thoroughly.
-
The sample is now ready for direct analysis by LC-MS/MS.[8]
3.4. LC-MS/MS Analysis
-
Chromatography : Employ a suitable C18 reversed-phase column for separation.
-
Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Monitor at least two specific precursor-to-product ion transitions for both the native fluoxastrobin and the deuterated internal standard to ensure accurate identification and quantification.
-
Quantification : Generate a calibration curve by plotting the peak area ratio (native analyte / deuterated internal standard) against the concentration of the native analyte. The concentration of fluoxastrobin in the samples is determined from this curve using the measured peak area ratios.[7]
Biological Activity of Parent Compound: Fluoxastrobin
Understanding the biological context of the parent compound is crucial for researchers studying its environmental fate, metabolism, or fungicidal efficacy. Fluoxastrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI).[6][9]
Mechanism of Action: Fluoxastrobin's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungal cells.[2][6] It specifically targets the cytochrome bc₁ complex (Complex III) of the electron transport chain.[6] By binding to the Qo site of this complex, it blocks the transfer of electrons from ubiquinol to cytochrome c.[6] This interruption halts the entire electron transport chain, which in turn prevents the production of ATP, the primary energy currency of the cell, leading to fungal cell death.[6]
Caption: Mechanism of action of Fluoxastrobin on the mitochondrial respiratory chain.
References
- 1. 1287192-28-2((E/Z)-Fluoxastrobin-d4(Mixture)) | Kuujia.com [kuujia.com]
- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]
- 3. (E/Z)-Fluoxastrobin-d4(Mixture) | 1287192-28-2 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Fluoxastrobin – Wikipedia [de.wikipedia.org]
- 6. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
